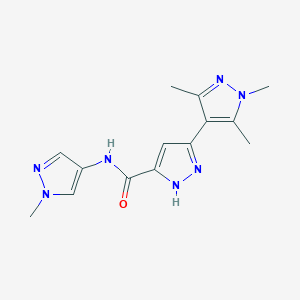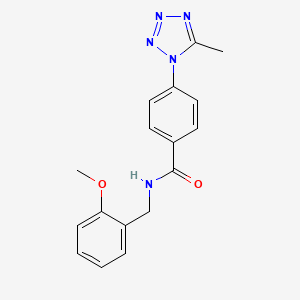
1',3',5'-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a bipyrazole core with multiple methyl and pyrazolyl substituents, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves several steps, typically starting with the preparation of the bipyrazole core. The synthetic route may include:
Formation of the bipyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the pyrazolyl group: This step involves the reaction of the bipyrazole core with 1-methyl-1H-pyrazole under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyrazole core or pyrazolyl group are replaced with other groups.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can be compared with other similar compounds, such as:
1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the pyrazolyl group, leading to different chemical and biological properties.
N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the methyl groups, affecting its reactivity and interactions.
The uniqueness of 1’,3’,5’-trimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C14H17N7O |
|---|---|
分子量 |
299.33 g/mol |
IUPAC名 |
N-(1-methylpyrazol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H17N7O/c1-8-13(9(2)21(4)19-8)11-5-12(18-17-11)14(22)16-10-6-15-20(3)7-10/h5-7H,1-4H3,(H,16,22)(H,17,18) |
InChIキー |
QFEOEJVLJFKYJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN(N=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12163148.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)


![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163191.png)
![N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12163196.png)
![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)

![N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12163218.png)

![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12163224.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163232.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)
